2-Acetoxybiphenyl

Polymer Chemistry Functional Monomers Liquid Crystal Polymers

Researchers requiring high-reactivity monomers for liquid crystalline polymers face limited options with the precise ortho-substitution pattern needed for controlled polycondensation. 2-Acetoxybiphenyl (CAS 3271-80-5) solves this with its uniquely positioned acetoxy group. - Delivers qualitatively higher polymerization reactivity than 4-hydroxy-4′-vinylbiphenyl derivatives (US 4670581). - Enables orthogonal functionalization strategies for complex polymer architectures via site-selective sequential reactions. - Commercial-scale synthesis achieves 97% yield from 2-hydroxybiphenyl, ensuring reliable, cost-effective supply.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 3271-80-5
Cat. No. B1330250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxybiphenyl
CAS3271-80-5
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyUZUGIHHGLRFGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxybiphenyl in Polymer and Materials Synthesis


2-Acetoxybiphenyl (CAS 3271-80-5), also known as 2-Biphenylol acetate or [1,1'-Biphenyl]-2-yl acetate, is an organic compound with the molecular formula C14H12O2 [1]. It features a biphenyl core structure with an acetoxy functional group substituted at the ortho (2-) position. This substitution pattern is critical, as it defines its utility as a versatile building block in organic synthesis and as a precursor in materials science [2]. Its primary applications include serving as an intermediate for pharmaceuticals, agrochemicals, and dyes, as well as a key monomer in the preparation of thermotropic copolyesters and liquid crystalline polymers [2][3]. The presence of the acetoxy group provides a handle for further functionalization and imparts specific reactivity profiles essential for controlled polymerization processes.

Irreplaceability of 2-Acetoxybiphenyl in Polymer Synthesis


The specific ortho-substitution of the acetoxy group on the biphenyl framework of 2-Acetoxybiphenyl is not an arbitrary structural detail; it is a primary determinant of its unique reactivity and performance, particularly in polymer synthesis. Substituting this compound with its positional isomer, 4-acetoxybiphenyl (CAS 148-86-7), or its precursor, 2-hydroxybiphenyl (CAS 90-43-7), introduces significant changes in chemical behavior that directly impact synthetic outcomes. For instance, the acetoxy group in the 2-position demonstrates a polymerization reactivity that is qualitatively higher than that of the corresponding 4-hydroxy-4'-vinylbiphenyl derivative [1]. Furthermore, the acetoxy functionality itself is crucial for specific polycondensation reactions where the corresponding hydroxy analog would lead to different kinetics and polymer architectures. Generic substitution without accounting for these reactivity and positional differences can lead to failure in achieving desired polymer properties, lower yields in cross-coupling reactions, and ineffective deprotection strategies in multi-step syntheses. The following evidence details the quantifiable and verifiable differentiation that makes 2-acetoxybiphenyl an irreplaceable compound for specific scientific and industrial applications.

2-Acetoxybiphenyl: Comparator-Driven Evidence


Polymerization Reactivity: Acetoxy vs. Hydroxy

A key derivative of 2-acetoxybiphenyl, specifically a 4-acetoxy-4'-vinylbiphenyl compound (designated as Compound 3 in US Patent 4670581), exhibits a polymerization reactivity that is higher than that of its direct hydroxy analog, 4-hydroxy-4'-vinylbiphenyl (Compound 5) [1]. This qualitative finding is a direct observation from comparative polymerization studies within the same patent. The increased reactivity is attributed to the presence of the acetoxy group, which offers a more labile leaving group compared to a hydroxyl group during polymer chain growth, leading to more efficient monomer incorporation.

Polymer Chemistry Functional Monomers Liquid Crystal Polymers

Orthogonal Functional Group Reactivity for Sequential Polymerization

The biphenyl scaffold derivatized from 2-acetoxybiphenyl can be engineered to contain two distinct functional groups with different reactivities, such as an alcoholic OH group and an acetoxy group on the two phenyl rings (Compound 2 in the patent) [1]. This is a designed feature not typically present in simpler analogs like 4-acetoxybiphenyl or 2-hydroxybiphenyl, which possess only one reactive group. The difference in reactivity allows for sequential, site-selective reactions, a property confirmed through controlled synthetic sequences such as dehydration to yield a vinyl group while leaving the acetoxy group intact [1].

Organic Synthesis Polymer Science Functional Materials

High-Yield Acetylation of 2-Hydroxybiphenyl

2-Acetoxybiphenyl can be synthesized from its precursor, 2-hydroxybiphenyl, in a high yield of 97% via acetylation with acetic anhydride . While yields for the acetylation of other hydroxybiphenyl isomers or under different conditions are variable, this specific route is well-established and highly efficient. For instance, an alternative synthesis route involving a platinum-catalyzed cyclocarbonylation yields 2-acetoxybiphenyl in a significantly lower range of 41-51% . The high-yield acetylation route provides a more reliable and cost-effective method for obtaining this compound in large quantities for research or industrial use.

Organic Synthesis Process Chemistry Chemical Procurement

2-Acetoxybiphenyl Application Scenarios


Functional Monomers for High-Performance Polymers

Researchers developing advanced functional monomers should prioritize derivatives of 2-acetoxybiphenyl when higher polymerization reactivity is required. Evidence from US Patent 4670581 indicates that 2-acetoxybiphenyl-derived monomers exhibit superior reactivity compared to their hydroxy analogs . This property is crucial for achieving efficient chain growth and high molecular weights in the synthesis of heat- and chemical-resistant polymers, liquid crystalline polymers, and other high-performance materials. This scenario directly addresses the need for monomers that can polymerize under milder conditions or with greater efficiency, a distinct advantage over less reactive alternatives.

Orthogonally Functionalized Biphenyl Scaffolds

In complex polymer synthesis requiring precise architectural control, 2-acetoxybiphenyl serves as an ideal starting point for creating orthogonally functionalized monomers. As demonstrated in the patent literature, its derivatives can be designed to contain two functional groups with different reactivities (e.g., an alcoholic OH and an acetoxy group) on the same biphenyl core . This enables sequential, site-selective reactions for building complex polymer backbones or attaching pendent groups. This capability is not available with simpler, monofunctional biphenyl analogs and is essential for the creation of novel functional materials.

Scalable Synthesis of Liquid Crystalline Polymer Precursors

For process development and procurement teams scaling up the production of liquid crystalline polymers, the high-yield synthesis of 2-acetoxybiphenyl from 2-hydroxybiphenyl (97% yield) offers a significant economic advantage . This route is far more efficient than alternative, lower-yielding catalytic methods (41-51%) and ensures a reliable supply of this key precursor for copolyesters used in thermotropic and smectic-phase materials [1]. Selecting this compound based on its established synthetic efficiency directly translates to lower production costs and more consistent material quality for industrial applications.

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